![molecular formula C9H13NOS B14647596 5-Methoxy-2-[(methylsulfanyl)methyl]aniline CAS No. 53334-28-4](/img/structure/B14647596.png)
5-Methoxy-2-[(methylsulfanyl)methyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methoxy-2-[(methylsulfanyl)methyl]aniline is an organic compound with a complex structure that includes a methoxy group, a methylsulfanyl group, and an aniline moiety
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the methylation of 5-methoxy-2-aminobenzyl alcohol with methylsulfanyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like sodium hydroxide to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
5-Methoxy-2-[(methylsulfanyl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Sodium hydroxide, dichloromethane.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted anilines depending on the nucleophile used.
科学研究应用
5-Methoxy-2-[(methylsulfanyl)methyl]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 5-Methoxy-2-[(methylsulfanyl)methyl]aniline involves its interaction with specific molecular targets and pathways. The methoxy and methylsulfanyl groups can influence the compound’s binding affinity and reactivity with enzymes and receptors. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
相似化合物的比较
Similar Compounds
2-Methoxy-5-methylaniline: Similar structure but lacks the methylsulfanyl group.
4-Methoxy-2-methylaniline: Similar structure but with different positioning of the methoxy and methyl groups.
2-Methoxy-5-methylphenol: Contains a phenol group instead of an aniline group.
Uniqueness
5-Methoxy-2-[(methylsulfanyl)methyl]aniline is unique due to the presence of both methoxy and methylsulfanyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these functional groups play a crucial role.
属性
CAS 编号 |
53334-28-4 |
|---|---|
分子式 |
C9H13NOS |
分子量 |
183.27 g/mol |
IUPAC 名称 |
5-methoxy-2-(methylsulfanylmethyl)aniline |
InChI |
InChI=1S/C9H13NOS/c1-11-8-4-3-7(6-12-2)9(10)5-8/h3-5H,6,10H2,1-2H3 |
InChI 键 |
SWZCIXOACLGRMB-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)CSC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(E)-(2,4-Dibromophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B14647515.png)
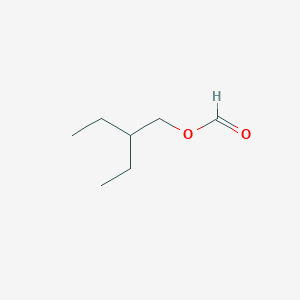
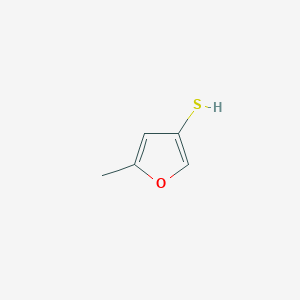
![Benzonitrile, 4-[[4-(pentyloxy)phenyl]azo]-](/img/structure/B14647534.png)
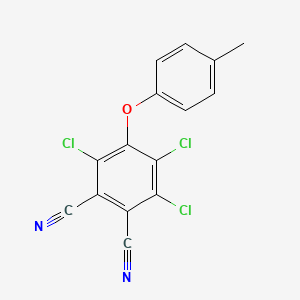
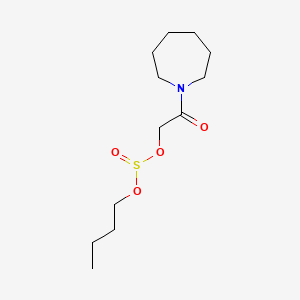
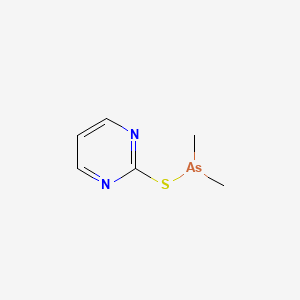

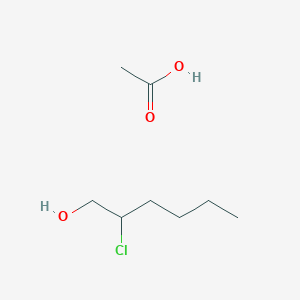
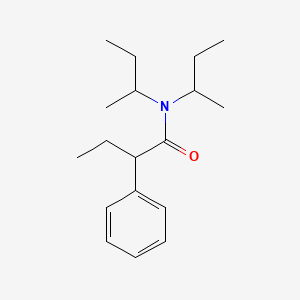
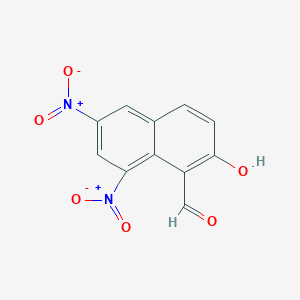
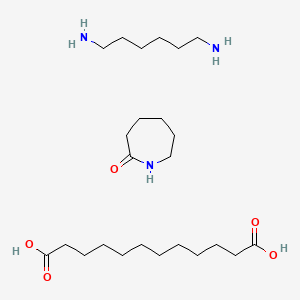
![4-[(4-Hydroxyphenyl)(methylsulfanyl)methylidene]morpholin-4-ium iodide](/img/structure/B14647582.png)

